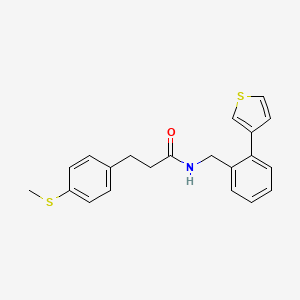

3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Description

3-(4-(Methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-(methylthio)phenyl group and a benzyl moiety bearing a thiophen-3-yl ring at the ortho position.

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NOS2/c1-24-19-9-6-16(7-10-19)8-11-21(23)22-14-17-4-2-3-5-20(17)18-12-13-25-15-18/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZNTLOJGVEOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, a multi-step synthesis process is typically employed. The synthetic route involves:

Starting Material Preparation: : The starting materials include 4-methylthiophenol, benzyl bromide, and 3-bromopropionic acid.

Nucleophilic Substitution: : 4-methylthiophenol undergoes nucleophilic substitution with benzyl bromide to form the intermediate compound, 4-(methylthio)benzyl bromide.

Thiophene Functionalization: : Thiophene-3-carboxaldehyde is converted into its corresponding Grignard reagent, which reacts with 4-(methylthio)benzyl bromide to introduce the thiophene ring.

Amidation: : The intermediate product reacts with 3-bromopropionic acid under basic conditions, leading to the formation of 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.

Industrial Production Methods

Industrial production scales up the above synthetic routes using advanced techniques like continuous flow synthesis and automated reactor systems. These methods increase yield, efficiency, and purity while reducing waste and production costs.

Chemical Reactions Analysis

3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide undergoes several types of chemical reactions:

Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. Oxidation typically occurs at the thiol group, converting it into a sulfone or sulfoxide derivative.

Reduction: : Reduction reactions using reducing agents like lithium aluminum hydride can target the carbonyl group in the amide backbone, leading to the formation of the corresponding amine.

Substitution: : It can undergo electrophilic substitution reactions, primarily at the aromatic rings. Common reagents include halogens, nitro groups, and sulfonic acids. Major Products :

Sulfone and sulfoxide derivatives from oxidation.

Amine derivatives from reduction.

Various substituted aromatic compounds from substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. Preliminary studies suggest that 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide may inhibit various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound (TBD) | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays have shown that compounds structurally related to 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide can induce apoptosis in cancer cell lines. For instance, studies involving MCF-7 breast cancer cells indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting moderate cytotoxicity.

Case Study: MCF-7 Breast Cancer Cells

- IC50 Value : 25 µM

- Mechanism : Activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

Compounds with similar thiazole and thiophene moieties have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The potential for this compound to modulate these pathways could position it as a candidate for treating inflammatory diseases.

Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in metabolic pathways, particularly those related to inflammation and pain. Its structural similarity to known enzyme inhibitors suggests potential interactions with targets such as cyclooxygenase (COX) and lipoxygenase (LOX).

Mechanism of Action

3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exerts its effects through several mechanisms:

Molecular Targets: : It interacts with enzymes and receptors involved in biological pathways.

Pathways: : The compound modulates signaling pathways, influencing cellular functions and processes such as cell proliferation and apoptosis.

Specific Interactions: : Its interactions are primarily driven by the aromatic rings and the functional groups present in the molecule, leading to specific binding with target proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent Bulletin (2023) describes N-(1-(2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide, a structurally complex amide with a methylthio-substituted tetrahydropyran ring . Key comparisons include:

- Sulfur-Containing Substituents : Both compounds feature methylthio groups, but the patent compound incorporates this group into a tetrahydropyran scaffold, likely enhancing rigidity and influencing crystallinity. In contrast, the target compound’s methylthio group is attached to a phenyl ring, favoring planar aromatic interactions.

- Amide Backbone: The patent compound’s extended butanamide chain and dimethylaminoethyl side chain may improve solubility in polar solvents compared to the simpler propanamide structure of the target compound.

Primaquine-NSAID Hybrids (2010 Study)

A 2010 study synthesized N-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide (compound 4e), a primaquine-NSAID hybrid with a propanamide core . Comparative insights include:

- Synthetic Methodology: Both compounds employ benzotriazole-activated intermediates for amide bond formation. However, 4e required gradient chromatography (dichloromethane/methanol) for purification, suggesting higher polarity than the target compound, which may necessitate alternative purification strategies.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Biological Relevance: Thiophene rings (target compound) are associated with improved metabolic stability over quinoline systems (4e), though quinoline offers stronger intercalation properties .

Biological Activity

3-(4-(Methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves several steps, including the formation of the propanamide backbone and the introduction of the methylthio and thiophenyl groups. The general synthetic route can be summarized as follows:

- Formation of the Propanamide Core : This is achieved through the reaction of an appropriate amine with a corresponding carboxylic acid derivative.

- Introduction of Methylthio Group : This can be accomplished via nucleophilic substitution reactions involving methylthio compounds.

- Attachment of Thiophen-3-yl Group : The thiophenyl moiety is introduced through electrophilic aromatic substitution or coupling reactions.

Biological Activity

The biological activity of 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide has been evaluated in various studies, focusing on its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds similar to 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exhibit antiviral properties. For instance, N-Heterocycles have been identified as promising antiviral agents, with structural modifications leading to enhanced activity against viral targets . The specific compound may also interact with viral enzymes or receptors, inhibiting their function.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of heterocycles which are known for their bioactivity. Studies on related compounds have demonstrated that modifications at specific positions can significantly enhance cytotoxicity against cancer cell lines .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that similar methylthio-substituted compounds demonstrate significant inhibition of cancer cell proliferation in various models, including breast and colon cancer cell lines. Specific IC50 values have been reported, indicating effective concentrations for therapeutic applications .

- Molecular Docking Studies : Computational studies have suggested that 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide can effectively bind to active sites on target proteins involved in cancer progression and viral replication. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the compound within the binding pocket .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including amide coupling and functional group modifications. Key steps include:

- Amide bond formation : Reacting 3-(4-(methylthio)phenyl)propanoic acid derivatives with 2-(thiophen-3-yl)benzylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction efficiency .

- Catalyst use : Triethylamine or DMAP enhances nucleophilicity during coupling steps .

Yield optimization requires precise temperature control (e.g., 0–25°C for sensitive steps) and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the positions of methylthio, thiophene, and benzyl groups. Aromatic protons in the thiophene ring appear as distinct multiplet signals (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 424.12) and detects impurities .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-CH₃) validate functional groups .

Q. What are the key functional groups in this compound, and how do they influence chemical reactivity?

- Methylthio group (-S-CH₃) : Enhances lipophilicity and participates in oxidation reactions to form sulfoxide/sulfone derivatives .

- Thiophene ring : Acts as a π-electron-rich moiety, enabling electrophilic substitution (e.g., halogenation) and coordination with metal catalysts .

- Propanamide linker : Stabilizes hydrogen bonding with biological targets (e.g., enzymes) and influences solubility .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the biological activity of this compound?

- Molecular docking : Simulates interactions with target proteins (e.g., kinases or GPCRs). For example, the thiophene benzyl group may occupy hydrophobic pockets, while the propanamide linker forms hydrogen bonds .

- Density Functional Theory (DFT) : Calculates electron distribution to predict sites for electrophilic/nucleophilic attacks, aiding in derivatization strategies .

- Molecular Dynamics (MD) : Models conformational stability in aqueous environments, guiding solubility optimization .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with biophysical methods like Surface Plasmon Resonance (SPR) to validate binding kinetics .

- Assay condition standardization : Control pH, ionic strength, and temperature to minimize variability. For instance, thiol-containing buffers may reduce false positives in redox-sensitive assays .

- Structural analogs testing : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .

Q. How can the compound’s pharmacokinetic properties be optimized through structural modifications?

- Bioisosteric replacement : Substitute the methylthio group with a sulfone to improve metabolic stability .

- PEGylation : Introduce polyethylene glycol (PEG) chains to the benzyl group to enhance aqueous solubility and half-life .

- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., esters) for targeted release .

Q. What experimental techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with target enzymes .

- X-ray crystallography : Resolves 3D structures of compound-enzyme complexes, identifying critical interactions (e.g., hydrogen bonds with catalytic residues) .

- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.